molecular formula C13H13ClN6O3S B5840210 N-(4-CHLOROPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE

N-(4-CHLOROPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B5840210
M. Wt: 368.80 g/mol
InChI Key: BGVBXKTURHULCU-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a chlorophenyl group, a nitro-pyrazole moiety, and a hydrazinecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the 4-nitro-1H-pyrazole intermediate, which is then reacted with a chlorophenyl derivative under specific conditions to form the desired compound. Common reagents used in these reactions include hydrazine derivatives, thioamides, and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the chlorophenyl moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro-pyrazole moiety is particularly significant in these studies .

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound is used in the formulation of agrochemicals, such as insecticides and herbicides. Its ability to interact with biological systems makes it a valuable component in these products .

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The nitro-pyrazole moiety can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the biological system it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CYANO-1-PHENYL-1H-PYRAZOL-5-YL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
  • N-(4-CHLOROPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE

Uniqueness

N-(4-CHLOROPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a chlorophenyl group, a nitro-pyrazole moiety, and a hydrazinecarbothioamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it valuable in multiple fields of research and industry .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(4-nitropyrazol-1-yl)propanoylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN6O3S/c14-9-1-3-10(4-2-9)16-13(24)18-17-12(21)5-6-19-8-11(7-15-19)20(22)23/h1-4,7-8H,5-6H2,(H,17,21)(H2,16,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVBXKTURHULCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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